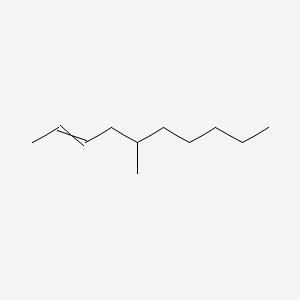
5-Methyldec-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyldec-2-ene: is an organic compound belonging to the class of alkenes, characterized by the presence of a double bond between the second and third carbon atoms in the decane chain, with a methyl group attached to the fifth carbon. This compound is a hydrocarbon with the molecular formula C11H22 and is used in various chemical processes and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyldec-2-ene can be achieved through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 5-methyl-2-decanol using a strong acid such as sulfuric acid or phosphoric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the position of the double bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dehydration processes or catalytic cracking of larger hydrocarbons. These methods are optimized for efficiency and yield, often utilizing advanced catalysts and reaction conditions.
化学反应分析
Types of Reactions: 5-Methyldec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 5-methyldecane. This reaction typically involves hydrogenation using a metal catalyst such as palladium or platinum.
Addition Reactions: The double bond in this compound makes it susceptible to addition reactions, such as hydrohalogenation, hydration, and halogenation. For example, the addition of hydrogen bromide (HBr) results in the formation of 5-bromo-5-methyldecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalyst
Addition: Hydrogen bromide (HBr), water (H2O) with acid catalyst, bromine (Br2)
Major Products:
Oxidation: 5-methyl-2-decanol, 5-methyl-2-decanal, 5-methyl-2-decanoic acid
Reduction: 5-methyldecane
Addition: 5-bromo-5-methyldecane, 5-methyl-2-decanol
科学研究应用
Chemistry: 5-Methyldec-2-ene is used as a starting material in organic synthesis, particularly in the production of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In biological research, this compound can be used as a model compound to study the behavior of alkenes in biological systems
Industry: In the industrial sector, this compound is used in the production of polymers, lubricants, and other specialty chemicals. Its properties make it suitable for use in various formulations and applications.
作用机制
The mechanism of action of 5-Methyldec-2-ene in chemical reactions involves the interaction of the double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as hydrogen halides or halogens. This results in the formation of carbocation intermediates, which then react with nucleophiles to form the final products.
Molecular Targets and Pathways: In biological systems, the molecular targets and pathways of this compound and its derivatives are not well-defined. its reactivity suggests that it may interact with enzymes and other biomolecules, potentially affecting various biochemical pathways.
相似化合物的比较
2-Methyl-2-decene: Another alkene with a similar structure but with the double bond at the second carbon and a methyl group at the second carbon.
5-Methyldecane: A saturated hydrocarbon with a similar carbon chain but without the double bond.
5-Methyl-2-decanol: An alcohol derivative of 5-Methyldec-2-ene.
Uniqueness: this compound is unique due to the position of its double bond and the presence of a methyl group, which influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in organic synthesis and industrial applications.
属性
CAS 编号 |
74645-86-6 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC 名称 |
5-methyldec-2-ene |
InChI |
InChI=1S/C11H22/c1-4-6-8-10-11(3)9-7-5-2/h5,7,11H,4,6,8-10H2,1-3H3 |
InChI 键 |
KNQDGHOGZJZZKX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)CC=CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


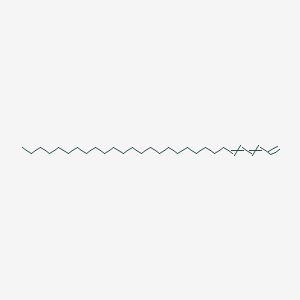

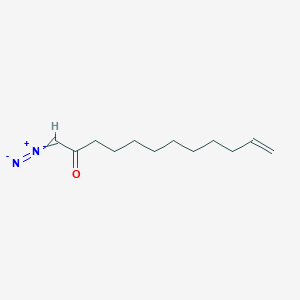

![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
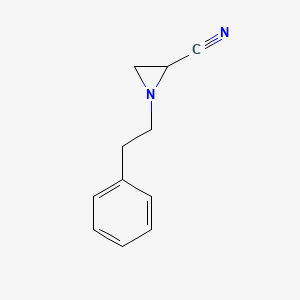
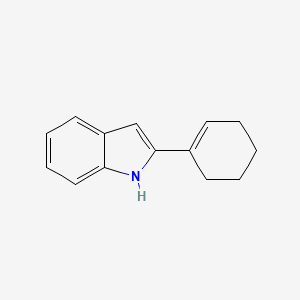
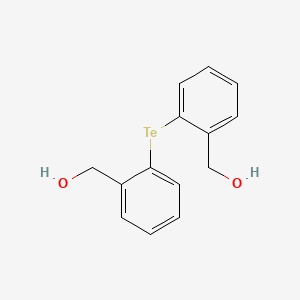
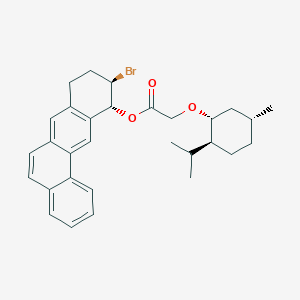
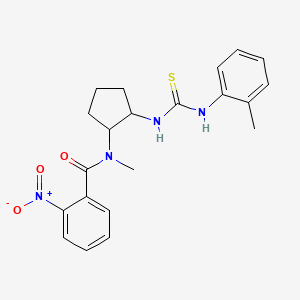
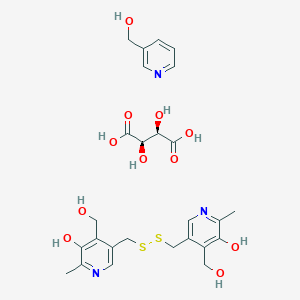

![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
